(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt
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Overview
Description
(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of two nitrogen atoms within a seven-membered ring, making it a diazabicycloheptane derivative. The addition of trifluoroacetic acid salt enhances its stability and solubility, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the diazabicycloheptane core. This is often derived from trans-4-hydroxy-L-proline.
Formation of the Bicyclic Structure: The core structure is formed through a series of reactions, including N-tosylation and reduction, followed by cyclization with isobutylamine.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to form the di-trifluoro-acetic acid salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted diazabicycloheptane derivatives, which can be further utilized in different applications.
Scientific Research Applications
(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, inhibiting their activity. The trifluoroacetic acid salt enhances its binding affinity and stability, making it an effective inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt: Similar structure but with an ethyl group instead of an isobutyl group.
(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt: Contains a naphthalen-2-ylmethyl group, providing different chemical properties.
Uniqueness
The uniqueness of (1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt lies in its isobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific chiral environments and binding affinities.
Properties
Molecular Formula |
C13H20F6N2O4 |
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Molecular Weight |
382.30 g/mol |
IUPAC Name |
2-(2-methylpropyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18N2.2C2HF3O2/c1-7(2)5-11-6-8-3-9(11)4-10-8;2*3-2(4,5)1(6)7/h7-10H,3-6H2,1-2H3;2*(H,6,7) |
InChI Key |
BDNRNCWCIWNXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC2CC1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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